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Compound of Interest

Compound Name: Sodium sarcosinate

Cat. No.: B128030

For Researchers, Scientists, and Drug Development
Professionals

This document provides detailed protocols and application notes for cell lysis utilizing sodium
N-lauroylsarcosinate (sarcosyl or sarkosyl), an anionic surfactant effective for disrupting cellular
membranes and solubilizing proteins and nucleic acids. These protocols are designed for
downstream applications such as protein purification, Western blotting, and nucleic acid
extraction.

Introduction

Sodium N-lauroylsarcosinate is an anionic detergent that is useful for the gentle solubilization
of biological membranes and proteins. It is known to be less denaturing than sodium dodecyl
sulfate (SDS) and can be particularly effective in selectively disrupting the cytoplasmic
membrane in bacteria such as E. coli[1]. Its utility extends to the extraction of proteins from
inclusion bodies and the preparation of lysates for various molecular biology techniques|2].

Key Applications

o Protein Extraction: Sodium sarcosinate is used to lyse cells for the extraction of total
cellular proteins or for the purification of specific proteins, including those from challenging
sources like inclusion bodies[2][3].
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» Nucleic Acid Extraction: It is a component in lysis buffers for the isolation of both DNA and
RNA from various cell types, including plant tissues[4][5].

» Selective Membrane Solubilization: Studies have shown its ability to selectively solubilize the
cytoplasmic membrane of E. coli while leaving the outer membrane largely intact[1].

Data Presentation

ble 1: led Lysi . .

Component

Concentration

Purpose

Notes

Sodium Sarcosinate

0.5% - 2% (w/v)

Primary lytic agent

Concentration can be
optimized based on
cell type and desired

lysis stringency.

Tris-HCI

20-50 mM

pH buffering

Maintain a stable pH,
typically between 7.4
and 8.0[6][7].

NacCl

150 mM

Maintain ionic strength

Helps to prevent non-
specific protein

aggregation[6][7].

EDTA

1-5mM

Chelating agent

Inhibits
metalloproteases and

nucleases|6].

Protease Inhibitors

Varies (e.g., 1 mM
PMSF)

Prevent protein

degradation

Add fresh before

use[8].

DTT or (-

mercaptoethanol

1-5mM

Reducing agent

Maintains proteins in a
reduced state[3][9].

Table 2: Comparison of Lysis Buffer Components for
Different Applications
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Typical Sodium o
o Key Buffer . Additional
Application Sarcosinate
Components . Components
Concentration

Total Protein Tris-HCI, NaCl, EDTA, 1.0% Protease Inhibitor
. 0
Extraction Sodium Sarcosinate Cocktail

May be used with

Inclusion Body Tris-HCI, NaCl, DTT, )
o ] ] 0.5% - 1.5% other mild
Solubilization Sodium Sarcosinate
detergents|[2].
Genomic DNA Tris-HCI, EDTA, NacCl, Proteinase K, RNase
) ] ) 1.0% - 5%
Extraction Sodium Sarcosinate A[10].
Guanidine

) thiocyanate, Sodium
RNA Extraction ] ) ~0.5% B-mercaptoethanol[5].
citrate, Sodium

Sarcosinate

Experimental Protocols

Protocol 1: General Protein Extraction from Adherent
Mammalian Cells

This protocol is suitable for preparing total cell lysates for applications like Western blotting.
Materials:
e Phosphate-Buffered Saline (PBS), ice-cold

e Lysis Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) Sodium
Sarcosinate.

o Protease Inhibitor Cocktail (add fresh to lysis buffer before use)
o Cell scraper

e Microcentrifuge tubes, pre-chilled
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Microcentrifuge

Procedure:

Culture adherent cells to approximately 80-90% confluency[11].
Aspirate the culture medium from the cells.

Wash the cells once with ice-cold PBS[8].

Aspirate the PBS completely.

Add an appropriate volume of ice-cold lysis buffer with freshly added protease inhibitors to
the plate (e.g., 300-500 pL for a 10 cm dish)[8].

Incubate the plate on ice for 10 minutes to allow for cell lysis[8].

Using a pre-chilled cell scraper, scrape the cells from the surface of the plate[8].

Transfer the cell lysate to a pre-chilled microcentrifuge tube[8].

Incubate the lysate on ice for an additional 20 minutes, vortexing briefly every 5 minutes.
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled
microcentrifuge tube[8].

Determine the protein concentration of the lysate using a suitable protein assay.

Store the lysate at -80°C for long-term use.

Protocol 2: Lysis of Bacterial Cells for Protein or Nucleic
Acid Extraction

This protocol is a general guideline for lysing gram-negative bacteria like E. coli.

Materials:
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STE Buffer: 10 mM Tris-HCI (pH 8.0), 150 mM NacCl, 1 mM EDTA[6].
Lysozyme solution (10 mg/mL)

10% (w/v) Sodium Sarcosinate stock solution

DTT (1 M stock)

Microcentrifuge tubes

Sonicator (optional, for increased efficiency)

Procedure:

Harvest bacterial cells by centrifugation.
Resuspend the cell pellet in ice-cold STE buffer.

Add lysozyme to a final concentration of 0.1 mg/mL and incubate on ice for 15 minutes to
degrade the cell wall[6].

Add DTT to a final concentration of 5 mM[6].

Add 10% sodium sarcosinate stock solution to a final concentration of 1% (w/v) and mix
gently by inversion[6].

Incubate on ice for 10-15 minutes. The solution should become viscous as the cells lyse and
release DNA.

(Optional) For more complete lysis and to shear genomic DNA, sonicate the sample on ice.
Use short pulses (e.g., 3 x 30 seconds) with cooling intervals in between to prevent
overheating[6].

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet insoluble
material.

Collect the supernatant for downstream applications.
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Caption: Workflow for protein extraction using sodium sarcosinate.
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Caption: Key components and their roles in cell lysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Cell Lysis Using
Sodium Sarcosinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128030#step-by-step-protocol-for-cell-lysis-using-
sodium-sarcosinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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